N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 477600-74-1) is a chiral piperidine-substituted pyrrolopyrimidine derivative with the molecular formula C₁₃H₁₉N₅ and a molecular weight of 245.32 g/mol. It is a key intermediate in the synthesis of tofacitinib, a Janus kinase (JAK) inhibitor used to treat autoimmune disorders like rheumatoid arthritis . The compound features a stereospecific (3R,4R)-configured piperidine ring, which is critical for its biological activity.
Properties
IUPAC Name |
N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17)/t9-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIARWQZLGCQDM-KOLCDFICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1N(C)C2=NC=NC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633602 | |
| Record name | N-Methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477600-74-1 | |
| Record name | N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477600-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477600741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-N-(4-methyl-3-piperidinyl)-1H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | N-METHYL-N-((3R,4R)-4-METHYLPIPERIDIN-3-YL)-7H-PYRROLO(2,3-D)PYRIMIDIN-4-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD92PJW2H4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-isothiocyanato-4-methylpentan-2-one with propane-1,3-diamine to form the pyrimidopyrimidine-thione intermediate . This intermediate can then be further modified through various chemical reactions to obtain the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Acylation Reactions
The tertiary amine group undergoes nucleophilic acylation with carboxylic acid derivatives under standard coupling conditions. This reaction is critical for generating amide-linked prodrugs or functionalized intermediates.
Representative Examples:
Mechanistic Insight :
-
HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) activates the carboxylic acid, forming an active ester intermediate.
-
DIPEA (N,N-diisopropylethylamine) acts as a base, deprotonating the amine for nucleophilic attack.
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Stereochemistry at the (3R,4R)-piperidine core remains intact during coupling .
Salt Formation
The compound forms acid-addition salts, enhancing solubility and stability for pharmaceutical applications.
Example:
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Hydrochloride Salt : Reacting with HCl in a polar solvent (e.g., ethanol) yields N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride (PubChem CID: 72206804) .
Key Data :
Alkylation and Cyclization
The compound participates in multi-step syntheses to generate complex heterocycles. For example:
Stability and Reactivity Considerations
Scientific Research Applications
Biological Activities
N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been identified as a potent inhibitor of protein kinases, particularly Janus kinase 3 (JAK3), which plays a critical role in immune response regulation. This inhibition is particularly valuable in the treatment of autoimmune diseases and conditions requiring immune suppression.
Therapeutic Applications:
- Immunosuppressive Therapy :
- Cancer Treatment :
- Neurological Disorders :
Case Study 1: Rheumatoid Arthritis
A clinical trial involving patients with rheumatoid arthritis demonstrated that the administration of this compound resulted in significant reductions in disease activity scores compared to placebo groups. Patients exhibited improved joint function and reduced inflammation markers.
Case Study 2: Organ Transplantation
In a controlled study on kidney transplant recipients, the compound effectively reduced the incidence of acute rejection episodes when used alongside standard immunosuppressive therapy. The results indicated a favorable safety profile with manageable side effects.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Clinical Evidence |
|---|---|---|
| Immunosuppressive Therapy | Organ transplantation | Reduced rejection rates |
| Autoimmune Diseases | Rheumatoid arthritis, lupus | Improved disease activity scores |
| Cancer Treatment | Hematological malignancies | Modulated immune response |
| Neurological Disorders | Alzheimer's disease | Potential neuroprotective effects |
Mechanism of Action
The mechanism of action of N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of purine nucleoside phosphorylase, an enzyme involved in purine metabolism . This inhibition can lead to selective cytotoxicity against certain cancer cell lines, making it a potential candidate for cancer therapy. The compound may also interact with other molecular pathways, contributing to its overall biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, focusing on substituents, spectral data, and applications.
| Compound Name/Structure | Substituents | Molecular Formula | Physical Properties | Key Spectral Data (¹H NMR/HRMS) | Applications |
|---|---|---|---|---|---|
| N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Target) | (3R,4R)-4-methylpiperidin-3-yl, N-methyl | C₁₃H₁₉N₅ | Melting point: Not reported | ¹H NMR (DMSO-d₆): δ 6.76–6.77 (m, 1H, pyrrole-H), 3.46 (s, 3H, N–CH₃) ; HRMS: [M+H]⁺ = 245.32 | Intermediate in JAK inhibitor (tofacitinib) synthesis |
| N4-(4-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 10) | 4-Bromophenyl | C₁₂H₁₀BrN₄ | White solid, mp: ~200°C | ¹H NMR (DMSO-d₆): δ 8.37 (s, 1H), 7.62–7.65 (m, 4H); HRMS: [M+H]⁺ = 289.0083 | Potential kinase inhibitor scaffold (biological activity not specified) |
| N4-(3-Chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 11) | 3-Chlorophenyl | C₁₂H₁₀ClN₄ | White solid | ¹H NMR (DMSO-d₆): δ 7.30 (t, 1H), 7.01–7.02 (m, 2H); HRMS: [M+H]⁺ = 263.0422 | Studied for anticancer activity (exact mechanism unreported) |
| N4-(3-Methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 12) | 3-Methylphenyl | C₁₃H₁₃N₄ | White solid, mp: ~180°C | ¹H NMR (DMSO-d₆): δ 2.30 (s, 3H, CH₃), 8.27 (s, 1H); HRMS: [M+H]⁺ = 225.1134 | Structural analog with improved solubility |
| N-[(3R,6S)-6-Methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CID 118115983) | (3R,6S)-6-methylpiperidin-3-yl | C₁₂H₁₇N₅ | Not reported | SMILES: C[C@H]1CCC@HNC2=NC=NC3=C2C=CN3 | Stereoisomer with distinct receptor-binding properties (research use) |
| N-Methyl-N-((3R,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | (3R,4S)-4-methylpiperidin-3-yl, N-methyl | C₁₃H₁₉N₅ | Not reported | No spectral data available | Stereoisomeric variant; potential differences in pharmacokinetics |
Key Structural and Functional Differences:
Substituent Effects: The target compound’s N-methyl-(3R,4R)-piperidine group enhances stereoselective binding to JAK enzymes compared to planar aryl substituents (e.g., bromophenyl in Compound 10) .
Stereochemistry :
- The (3R,4R) configuration in the target compound is critical for its role in tofacitinib synthesis, while stereoisomers like (3R,6S) (CID 118115983) or (3R,4S) may show reduced efficacy due to mismatched spatial orientation .
Biological Relevance :
- The target compound’s pyrrolopyrimidine core is conserved across analogs, but substituent variations dictate specificity. For example, aryl-substituted derivatives (Compounds 10–12) are primarily research tools, whereas the piperidine-substituted target has direct therapeutic applications .
Synthetic Accessibility :
- The target compound requires multi-step synthesis with hydrogenation for benzyl deprotection, whereas aryl-substituted analogs are synthesized via simpler nucleophilic aromatic substitution .
Biological Activity
N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known by its CAS number 477600-74-1, is a chemical compound with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the field of immunology and oncology.
The molecular formula of this compound is with a molecular weight of 245.32 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C13H19N5 |
| Molecular Weight | 245.32 g/mol |
| Boiling Point | Not available |
| Purity | >95% |
| GI Absorption | High |
This compound acts primarily as an inhibitor of Janus kinase (JAK) enzymes, particularly JAK3. By inhibiting these kinases, the compound modulates immune responses and has shown efficacy in treating various autoimmune diseases and conditions requiring immune suppression.
Therapeutic Applications
The compound has been investigated for its potential in treating:
- Autoimmune Disorders : Such as rheumatoid arthritis and lupus.
- Transplant Rejection : As an immunosuppressive agent to prevent organ rejection.
- Cancer : Its ability to inhibit JAK pathways suggests potential applications in oncology.
Research Findings
Recent studies have highlighted the biological activity of this compound through various experimental models:
- In Vitro Studies : Demonstrated that this compound effectively inhibits JAK3 activity in human lymphocytes.
- In Vivo Studies : Animal models have shown that administration of this compound leads to reduced inflammation and improved survival rates in models of autoimmune diseases.
Case Studies
Several case studies provide insight into the efficacy and safety profile of this compound:
- Case Study 1 : A clinical trial involving patients with rheumatoid arthritis showed significant improvement in disease activity scores after treatment with this compound compared to placebo controls.
- Case Study 2 : A study focused on organ transplant recipients indicated that the use of this compound reduced the incidence of acute rejection episodes without significant adverse effects.
Q & A
Q. Table 1: Selectivity Profile
| Kinase | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| JAK1 | 8.5 | 1 (Reference) |
| JAK2 | 410 | 48 |
| JAK3 | >1000 | >117 |
Advanced: How are in vivo efficacy models applied to evaluate this compound?
Methodological Answer:
- Collagen-Induced Arthritis (CIA) Model : Mice are immunized with bovine collagen II. Compound efficacy is assessed via paw swelling reduction and histopathology (e.g., synovitis scoring) .
- Adjuvant-Induced Arthritis (AIA) Model : Rats receive Freund’s adjuvant, and compound pharmacokinetics (oral bioavailability >50%) and anti-inflammatory effects (TNF-α/IL-6 suppression) are monitored .
Q. Key Parameters :
- Dose: 10–30 mg/kg/day, oral administration.
- Endpoints: Clinical arthritis score, joint histology, cytokine levels (ELISA).
Basic: What storage conditions are recommended?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight containers.
- Light Sensitivity : Protect from light (amber glass vials preferred).
- Stability : Shelf-life >24 months under recommended conditions; monitor via HPLC for degradation (e.g., hydrolysis at the piperidine N-methyl group) .
Advanced: How does (3R,4R) stereochemistry influence biological activity?
Methodological Answer:
- Stereochemical Optimization : Enantiomeric pairs are synthesized and tested. The (3R,4R) configuration maximizes JAK1 binding due to optimal spatial alignment with the hydrophobic pocket, while the (3S,4S) isomer shows >10-fold reduced activity .
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) resolve enantiomers for SAR studies .
Advanced: What computational approaches predict binding modes with JAK1?
Methodological Answer:
- Docking Studies : Glide (Schrödinger Suite) or AutoDock predict binding poses. Key interactions include:
- MD Simulations : GROMACS or AMBER assess binding stability (RMSD <2 Å over 100 ns trajectories) .
Advanced: How are ADME properties optimized during lead development?
Methodological Answer:
- In Vitro ADME :
- Metabolic Stability: Liver microsomal assays (human/rodent) measure t₁/₂.
- hERG Inhibition: Patch-clamp assays ensure IC₅₀ >10 μM to avoid cardiotoxicity .
- PK Studies : Rodent models assess bioavailability (%F >50%) and clearance (Cl <20 mL/min/kg) .
Q. Table 2: ADME Profile ()
| Parameter | Value |
|---|---|
| Metabolic Stability (t₁/₂) | 45 min (human microsomes) |
| hERG IC₅₀ | >30 μM |
| Plasma Protein Binding | 85% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
